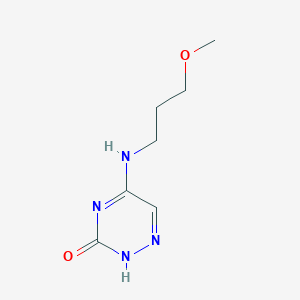![molecular formula C10H14N4O3 B254303 (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid, also known as OPAA, is a pyrimidine-based compound that has been studied for its potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer and viral infections. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes. In materials science, this compound has been studied for its potential applications in the synthesis of nanomaterials.
Wirkmechanismus
The mechanism of action of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in the biosynthesis of DNA and RNA, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid in lab experiments is its broad-spectrum activity against various cancer cell lines, viruses, and bacteria. Another advantage is its relatively low toxicity compared to other antitumor and antiviral agents. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid. One direction is the development of more efficient and scalable synthesis methods for this compound and its derivatives. Another direction is the optimization of its antitumor, antiviral, and antibacterial activities through structure-activity relationship studies. In addition, the use of this compound in combination with other drugs or therapies for the treatment of cancer and viral infections should be explored. Finally, the use of this compound in the synthesis of nanomaterials for various applications, including drug delivery and catalysis, should be further investigated.
Conclusion:
In conclusion, this compound is a pyrimidine-based compound that has been studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives has the potential to lead to the development of new drugs and materials with broad-spectrum activity against various diseases and applications.
Synthesemethoden
The synthesis of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid involves the reaction of 4-oxo-6-propylpyrimidine-2-carboxylic acid hydrazide with acetic anhydride and glacial acetic acid. The reaction is catalyzed by p-toluenesulfonic acid monohydrate and yields this compound as a yellow solid.
Eigenschaften
Molekularformel |
C10H14N4O3 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C10H14N4O3/c1-3-4-7-5-8(15)12-10(11-7)14-13-6(2)9(16)17/h5H,3-4H2,1-2H3,(H,16,17)(H2,11,12,14,15)/b13-6+ |
InChI-Schlüssel |
VBFZFBYNRPBPNN-AWNIVKPZSA-N |
Isomerische SMILES |
CCCC1=CC(=O)N=C(N1)N/N=C(\C)/C(=O)O |
SMILES |
CCCC1=CC(=O)N=C(N1)NN=C(C)C(=O)O |
Kanonische SMILES |
CCCC1=CC(=O)N=C(N1)NN=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)





![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)